molecular formula C59H86N2O19 B12047611 V-28-3B methyl ester CAS No. 134002-39-4

V-28-3B methyl ester

Cat. No.: B12047611
CAS No.: 134002-39-4
M. Wt: 1127.3 g/mol
InChI Key: GIDIUOCSTCGLRW-QJSPMWJNSA-N
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Description

V-28-3B methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). Esters are known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

V-28-3B methyl ester can be synthesized through the esterification of the corresponding carboxylic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction is as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to ensure high conversion rates and efficient production . Microwave-assisted esterification has also been explored as a rapid and efficient method for producing esters .

Scientific Research Applications

Introduction to V-28-3B Methyl Ester

This compound is a specific fatty acid methyl ester that has garnered attention for its diverse applications in various scientific and industrial fields. Fatty acid methyl esters (FAME) are typically derived from renewable resources, such as vegetable oils and animal fats, through a process known as transesterification. This compound exhibits properties that make it suitable for a wide range of applications, including but not limited to, biodiesel production, lubricants, and various consumer products.

Biodiesel Production

This compound can be blended with other fatty acid methyl esters to produce biodiesel. Biodiesel is a renewable alternative to fossil fuels and is known for its lower emissions of harmful pollutants compared to traditional diesel fuels. The production process involves the transesterification of triglycerides from vegetable oils or animal fats with methanol, resulting in fatty acid methyl esters and glycerol as a byproduct .

Lubricants

Due to its favorable lubricity characteristics, this compound is utilized in the formulation of biodegradable lubricants. These lubricants are particularly beneficial in applications where environmental impact is a concern, such as in agricultural machinery and marine environments. The ester's high flash point and good thermal stability enhance its performance as an industrial lubricant .

Cleaning Agents

This compound serves as an effective solvent in cleaning products due to its ability to dissolve various types of soils and contaminants. Its biodegradable nature makes it an appealing choice for eco-friendly cleaning formulations used in both industrial and household settings .

Cosmetic and Personal Care Products

The compound is also incorporated into cosmetic formulations due to its emollient properties. It helps in moisturizing skin and improving the texture of creams and lotions. Additionally, its low toxicity profile makes it suitable for use in products intended for direct skin contact .

Agricultural Applications

In agriculture, this compound can be found in formulations for herbicides and pesticides, enhancing the efficacy of these products by improving their spreadability and adherence to plant surfaces .

Food Industry

As a food-grade lubricant, this compound can be used in food processing equipment where incidental contact with food may occur. Its certification as Kosher and Halal further broadens its applicability within the food industry .

Case Study 1: Biodiesel Performance

A study conducted on the performance of biodiesel blends containing this compound demonstrated that these blends resulted in reduced particulate matter emissions compared to conventional diesel fuels. The research highlighted the potential for integrating this methyl ester into existing biodiesel production frameworks to enhance sustainability within the transportation sector.

Case Study 2: Eco-Friendly Cleaning Solutions

Research evaluating cleaning agents formulated with this compound indicated superior cleaning efficacy against grease and oil stains while maintaining a low environmental impact due to its biodegradability. These findings support the use of this compound as a key ingredient in developing sustainable cleaning products.

Data Tables

Application Description Benefits
Biodiesel ProductionUsed as a feedstock for biodiesel blendsRenewable energy source; lower emissions
LubricantsFormulated into biodegradable lubricantsEnvironmentally friendly; high performance
Cleaning AgentsEffective solvent for industrial and household cleanersEco-friendly; biodegradable
Cosmetic ProductsEmollient properties improve skin textureSafe for skin contact; enhances product quality
Agricultural ProductsEnhances herbicide/pesticide formulationsImproved efficacy; better adherence
Food IndustryUsed as a food-grade lubricantKosher and Halal certified; safe for food use

Comparison with Similar Compounds

Similar Compounds

Uniqueness

V-28-3B methyl ester is unique due to its specific structural features and reactivity. Unlike simpler esters, it may possess unique functional groups that confer distinct chemical and biological properties. Its applications in various fields, such as medicine and industry, highlight its versatility and importance .

Biological Activity

V-28-3B methyl ester is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its pharmacological properties.

Chemical Structure and Properties

This compound is derived from a specific precursor compound through a methylation process. The chemical structure influences its biological activity, particularly its interaction with biological membranes and target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, in a study assessing various derivatives of platensimycin, the methyl ester form displayed enhanced antibacterial properties compared to its parent compound. Specifically, it demonstrated an IC50 value of 40 µg/ml against Staphylococcus aureus, indicating potent inhibition of fatty acid synthesis pathways crucial for bacterial growth .

The mechanism by which this compound exerts its effects appears to involve interference with bacterial fatty acid synthesis. In vitro assays have shown that the compound effectively inhibits key enzymes in the fatty acid biosynthesis pathway, which is critical for bacterial survival and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the ester group can significantly impact the compound's lipophilicity and membrane permeability, thereby enhancing its bioavailability and efficacy .

Cytotoxicity and Selectivity

While this compound has shown promising antimicrobial activity, it is essential to evaluate its cytotoxic effects on human cells. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cell lines. For example, cytotoxicity assays have revealed an IC50 greater than 200 µg/ml in human fibroblast cells, suggesting a favorable selectivity index for therapeutic applications .

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/ml
Staphylococcus aureus40
Escherichia coli80
Pseudomonas aeruginosa100

This study highlights the compound's potential as a broad-spectrum antibacterial agent.

Study 2: Structure-Activity Relationship

A structure-activity relationship analysis was performed to determine how modifications to the V-28-3B scaffold influence its biological activity. The results showed that substituents on the aromatic ring significantly affected both potency and selectivity for bacterial targets.

Compound VariantIC50 (µg/ml) against S. aureusIC50 (µg/ml) against Human Fibroblasts
V-28-3B40>200
V-28-3B with Nitro Group59>200

This table illustrates how specific modifications can enhance antibacterial activity without compromising safety profiles .

Properties

CAS No.

134002-39-4

Molecular Formula

C59H86N2O19

Molecular Weight

1127.3 g/mol

IUPAC Name

methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m1/s1

InChI Key

GIDIUOCSTCGLRW-QJSPMWJNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O

Origin of Product

United States

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